Research indicates that N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits state-dependent blocking activity on Cav2 channels, primarily Cav2.2. [] This state-dependent inhibition suggests that the compound preferentially binds to and blocks the channels when they are in an open or inactivated state, potentially explaining its therapeutic window in preclinical models. []
The primary research application of N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, identified as TROX-1 in the provided literature, focuses on its potential as an analgesic agent for chronic pain management. [] Preclinical studies highlight its ability to:
CAS No.: 27821-45-0
CAS No.: 542-46-1
CAS No.: 32986-79-1
CAS No.: 62770-67-6
CAS No.: 614-46-0
CAS No.: 35936-85-7